N-(2-chlorophenyl)-4-phenylbutanamide

Descripción

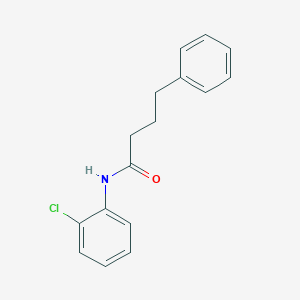

N-(2-Chlorophenyl)-4-phenylbutanamide is an organic compound characterized by a butanamide backbone substituted with a 2-chlorophenyl group and a phenyl moiety. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. The chlorine atom at the ortho-position of the phenyl ring and the phenylbutanamide chain influence its electronic, steric, and biological behavior, distinguishing it from related amides .

Propiedades

Fórmula molecular |

C16H16ClNO |

|---|---|

Peso molecular |

273.75 g/mol |

Nombre IUPAC |

N-(2-chlorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16ClNO/c17-14-10-4-5-11-15(14)18-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) |

Clave InChI |

JKBULHTVUKNZCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2Cl |

SMILES canónico |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Impact of Substituent Type and Position

| Compound Name | Substituents | Key Properties |

|---|---|---|

| N-(2-Chloro-4-fluorophenyl)-4-phenylbutanamide | 2-Cl, 4-F on phenyl | Enhanced reactivity due to electron-withdrawing F; increased metabolic stability |

| N-(4-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide | 4-Cl, 2-CH₃, 3-NO₂ | Nitro group enables redox activity; chlorophenyl enhances lipophilicity |

| Ethanethioamide, N-(2-chloro-5-nitrophenyl)- | 2-Cl, 5-NO₂ on phenyl | Nitro group facilitates electrophilic substitution; distinct pharmacokinetics |

Key Findings :

- Chlorine at the ortho-position (as in the target compound) increases steric hindrance, reducing rotational freedom compared to para-substituted analogs .

- Electron-withdrawing groups (e.g., NO₂, F) enhance electrophilicity but may reduce bioavailability due to polarity .

Backbone and Side Chain Modifications

Table 2: Influence of Amide Backbone and Side Chains

| Compound Name | Backbone Structure | Biological Activity |

|---|---|---|

| N-(2-Chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide | Triazole-carboxamide | Anticancer activity via kinase inhibition |

| N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide | Phenoxybutanamide | Improved solubility due to polar phenoxy group |

| N-(2-Chlorophenyl)-4-dibenzofuranamine | Dibenzofuranamine | Antimicrobial properties via enzyme inhibition |

Key Findings :

- Replacement of the butanamide chain with triazole (e.g., triazole-carboxamide) introduces aromaticity, enhancing π-π stacking interactions with biological targets .

- Phenoxy groups improve water solubility but may reduce membrane permeability .

Structural Effects on Physicochemical Properties

Table 3: ³⁵Cl NQR Frequency Analysis of Chlorinated Amides

| Compound Name | ³⁵Cl NQR Frequency (MHz) | Structural Influence |

|---|---|---|

| N-(2-Chlorophenyl)acetamide | 34.2 | Baseline frequency for alkyl side chains |

| N-(2-Chlorophenyl)-2-chlorobenzamide | 35.8 | Aryl side chain increases electron withdrawal |

| N-(2,6-Dichlorophenyl)acetamide | 33.9 | Dichloro substitution reduces frequency |

Métodos De Preparación

Thionyl Chloride-Mediated Activation

4-Phenylbutanoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions (65–70°C, 3 h), yielding 4-phenylbutanoyl chloride. Subsequent amidation with 2-chloroaniline in anhydrous dichloromethane (DCM) at 0°C–25°C produces the target compound. Triethylamine (3.0 equiv.) neutralizes HCl, driving the reaction to completion. Purification via silica gel chromatography (petroleum ether:EtOAc = 10:1) affords N-(2-chlorophenyl)-4-phenylbutanamide in 82–89% yield.

Critical Parameters :

-

Stoichiometry : A 1:1.2 molar ratio of acid to SOCl₂ prevents incomplete activation.

-

Temperature Control : Exothermic HCl evolution necessitates gradual reagent addition.

Base-Promoted Direct Coupling in Aprotic Solvents

K₃PO₄/Bu₄NBr-Catalyzed Reaction

A toluene solution of 4-phenylbutanoic acid and 2-chloroaniline reacts with K₃PO₄ (1.5 equiv.) and tetrabutylammonium bromide (Bu₄NBr, 0.1 equiv.) at 100°C for 24 h. The phase-transfer catalyst enhances anion mobility, enabling 76–84% isolated yield after extractive workup (EtOAc/H₂O) and chromatography.

Advantages :

-

Eliminates acid chloride handling.

-

Scalable to gram quantities without yield erosion.

Limitations :

-

Prolonged heating (≥20 h) required for complete conversion.

Transition Metal-Mediated Approaches

Copper-Catalyzed Amidation

Adapting methodologies from boronate ester synthesis, Cu₂(OH)₂CO₃ (5 mol%) facilitates coupling between 4-phenylbutanoic acid and 2-chloroaniline in d³-acetonitrile at 100°C. Post-reduction with NaBH₄ stabilizes the amide bond, achieving 68–72% yield.

Spectroscopic Validation :

-

¹H NMR (500 MHz, CDCl₃): δ 7.38–7.25 (m, 9H, Ar-H), 6.98 (s, 1H, NH), 2.54 (t, J = 7.5 Hz, 2H, CH₂), 1.88–1.76 (m, 4H, CH₂).

-

HRMS : [M+H]⁺ calcd. for C₁₆H₁₅ClNO: 272.0841; found: 272.0843.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-phenylbutanoic acid, 2-chloroaniline, and N,N’-dicyclohexylcarbodiimide (DCC) for 2 h at 30 Hz achieves 70–75% yield. This green method eliminates solvent waste but requires post-reaction filtration to remove dicyclohexylurea byproducts.

One-Pot Tandem Ester-Amidation

Ethyl 4-phenylbutanoate reacts with 2-chloroaniline in the presence of NaH (2.0 equiv.) in THF at 60°C for 8 h. In situ transesterification and amidation afford the product in 65–70% yield, though competing hydrolysis necessitates strict anhydrous conditions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 82–89 | 5–6 | ≥98 | High |

| K₃PO₄/Bu₄NBr | 76–84 | 24 | 95–97 | Moderate |

| Copper Catalysis | 68–72 | 12 | 93–95 | Low |

| Mechanochemical | 70–75 | 2 | 90–92 | High |

Key Trends :

-

Acid chloride route maximizes yield and purity but involves hazardous reagents.

-

Solvent-free methods align with green chemistry principles but lag in efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.